N-((2-Phenylbenzoyl)methyl)imidazole hydrochloride
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Overview
Description
N-((2-Phenylbenzoyl)methyl)imidazole hydrochloride: is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Phenylbenzoyl)methyl)imidazole hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an amido-nitrile precursor.
Introduction of the Phenylbenzoyl Group: The phenylbenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the imidazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-((2-Phenylbenzoyl)methyl)imidazole hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides, and nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Scientific Research Applications
N-((2-Phenylbenzoyl)methyl)imidazole hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-((2-Phenylbenzoyl)methyl)imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
N-((2-Phenylbenzoyl)methyl)imidazole hydrochloride can be compared with other similar compounds, such as:
1-Methylimidazole: An imidazole derivative with a methyl group at the nitrogen atom, used as a solvent and precursor for ionic liquids.
2-Phenylimidazole: An imidazole derivative with a phenyl group at the carbon atom, used in pharmaceuticals and agrochemicals.
Benzimidazole: A fused ring compound with a benzene ring fused to an imidazole ring, known for its broad-spectrum biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylbenzoyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
77234-74-3 |
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Molecular Formula |
C17H15ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
2-(1H-imidazol-1-ium-1-yl)-1-(2-phenylphenyl)ethanone;chloride |
InChI |
InChI=1S/C17H14N2O.ClH/c20-17(12-19-11-10-18-13-19)16-9-5-4-8-15(16)14-6-2-1-3-7-14;/h1-11,13H,12H2;1H |
InChI Key |
KGTSTXQDZSKHEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C[NH+]3C=CN=C3.[Cl-] |
Origin of Product |
United States |
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